molecular formula C28H28N2O4 B295529 4-{3-methoxy-4-[3-(4-methylphenoxy)propoxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

4-{3-methoxy-4-[3-(4-methylphenoxy)propoxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No. B295529
M. Wt: 456.5 g/mol
InChI Key: DMCWRPBSKHUAIC-XIEYBQDHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{3-methoxy-4-[3-(4-methylphenoxy)propoxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields. This compound is also known as MPP and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of MPP is not fully understood. However, it has been found to inhibit the activity of protein tyrosine phosphatase 1B, which is involved in the regulation of insulin signaling. MPP has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
MPP has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis. MPP has also been found to inhibit the activity of protein tyrosine phosphatase 1B, which is involved in the regulation of insulin signaling. Additionally, MPP has been found to have antifungal and antibacterial properties.

Advantages and Limitations for Lab Experiments

MPP has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. MPP has also been found to have low toxicity, making it suitable for use in cell culture experiments. However, MPP has some limitations for lab experiments. It is not water-soluble, which can make it difficult to use in some experiments. Additionally, MPP has not been extensively studied in animal models, which limits its potential applications in vivo.

Future Directions

There are several future directions for research on MPP. One potential direction is to study its potential use as a photosensitizer in photodynamic therapy. Additionally, further research is needed to fully understand the mechanism of action of MPP and its potential applications in the treatment of diabetes and obesity. Further studies are also needed to investigate the potential use of MPP in animal models. Finally, the development of new synthesis methods for MPP could lead to the discovery of new analogs with improved properties.

Synthesis Methods

The synthesis of MPP involves the reaction of 4-hydroxybenzaldehyde and 4-methylphenol in the presence of sodium hydroxide to obtain 4-(4-methylphenoxy)benzaldehyde. This intermediate is then reacted with propargyl bromide and potassium carbonate to obtain 4-(3-(4-methylphenoxy)propoxy)benzaldehyde. The final step involves the reaction of this intermediate with 5-methyl-1-phenyl-1H-pyrazol-3(2H)-one in the presence of acetic acid to obtain MPP.

Scientific Research Applications

MPP has been extensively studied for its potential applications in various fields. It has been found to have anticancer, antifungal, and antibacterial properties. MPP has also been studied for its potential use as a photosensitizer in photodynamic therapy. Additionally, MPP has been found to inhibit the activity of protein tyrosine phosphatase 1B, which is a potential target for the treatment of diabetes and obesity.

properties

Molecular Formula

C28H28N2O4

Molecular Weight

456.5 g/mol

IUPAC Name

(4E)-4-[[3-methoxy-4-[3-(4-methylphenoxy)propoxy]phenyl]methylidene]-5-methyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C28H28N2O4/c1-20-10-13-24(14-11-20)33-16-7-17-34-26-15-12-22(19-27(26)32-3)18-25-21(2)29-30(28(25)31)23-8-5-4-6-9-23/h4-6,8-15,18-19H,7,16-17H2,1-3H3/b25-18+

InChI Key

DMCWRPBSKHUAIC-XIEYBQDHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)OCCCOC2=C(C=C(C=C2)/C=C/3\C(=NN(C3=O)C4=CC=CC=C4)C)OC

SMILES

CC1=CC=C(C=C1)OCCCOC2=C(C=C(C=C2)C=C3C(=NN(C3=O)C4=CC=CC=C4)C)OC

Canonical SMILES

CC1=CC=C(C=C1)OCCCOC2=C(C=C(C=C2)C=C3C(=NN(C3=O)C4=CC=CC=C4)C)OC

Origin of Product

United States

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